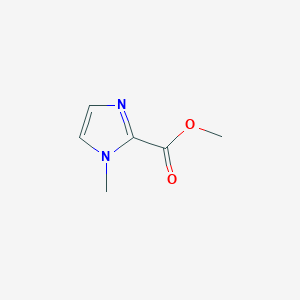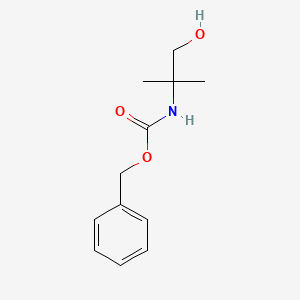
N-(1-hidroxi-2-metilpropan-2-il)bencilcarbamato
Descripción general
Descripción
Benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a hydroxy-2-methylpropan-2-yl group .
Aplicaciones Científicas De Investigación
Benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate can be synthesized through several methods. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with benzyl chloroformate in the presence of a base such as sodium bicarbonate . The reaction is typically carried out in dichloromethane at room temperature for 16 hours . The product is then purified using silica gel column chromatography.
Another method involves the use of N-ethyl-N,N-diisopropylamine as a base and dichloromethane as the solvent. The reaction is conducted at 0°C to room temperature over a period of 2 hours . The product is purified by flash chromatography.
Industrial Production Methods
Industrial production of benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of benzyl N-(1-oxo-2-methylpropan-2-yl)carbamate.
Reduction: Formation of benzyl N-(1-amino-2-methylpropan-2-yl)carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . It may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparación Con Compuestos Similares
Benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate can be compared with other similar compounds such as:
Benzyl N-(1-hydroxy-2-methylpropan-2-yl)(methyl)carbamate: This compound has an additional methyl group, which may affect its reactivity and biological activity.
Benzyl N-(2-methyl-2-(phenylmethoxy)propan-2-yl)carbamate: This compound has a phenylmethoxy group, which can influence its chemical properties and applications.
The uniqueness of benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
IUPAC Name |
benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,9-14)13-11(15)16-8-10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMLBZXMMMIGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489475 | |
| Record name | Benzyl (1-hydroxy-2-methylpropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62471-40-3 | |
| Record name | Benzyl (1-hydroxy-2-methylpropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
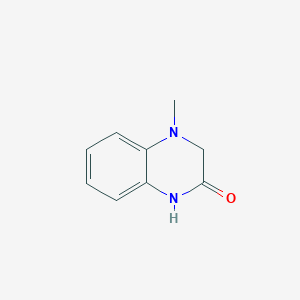

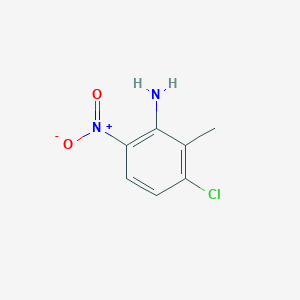
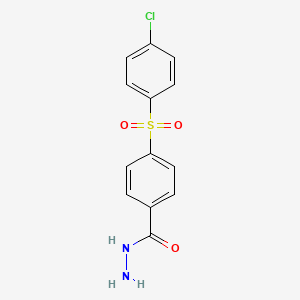
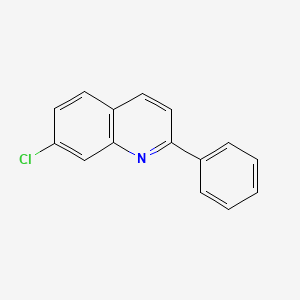
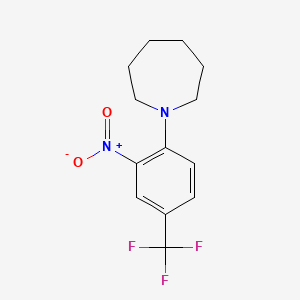
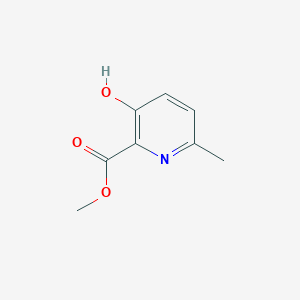
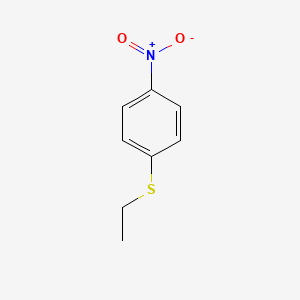
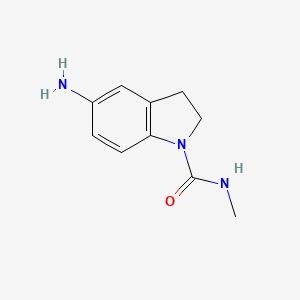
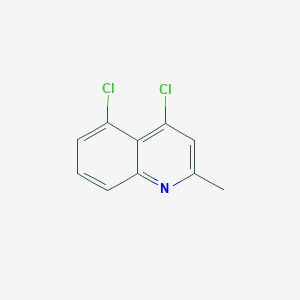

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)

